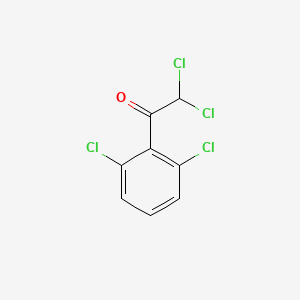

1-(2,6-dichlorophényl)-2,2-dichloroéthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing various organic compounds. Its chlorinated structure enables it to participate in nucleophilic substitution reactions, making it versatile in synthetic pathways.

Biology

- Biological Activity Studies : Research is ongoing to explore its potential biological activities. Studies have indicated that it may interact with specific biomolecules, leading to various biological effects that warrant further investigation.

Medicine

- Pharmaceutical Development : The compound is being investigated as a precursor for drug development. Its structural properties may contribute to the design of novel therapeutic agents targeting specific diseases.

Industry

- Production of Agrochemicals and Dyes : In industrial applications, 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is utilized in manufacturing agrochemicals and dyes due to its reactivity and ability to form stable products.

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Nucleophilic substitution |

| Biology | Potential biological activity studies | Interaction with biomolecules |

| Medicine | Precursor for drug development | Synthesis of therapeutic agents |

| Industry | Production of agrochemicals and dyes | Formation of stable products |

A study was conducted to evaluate the interaction of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Synthetic Pathway Optimization

Researchers optimized the synthetic pathway for producing 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone to enhance yield and reduce by-products. This optimization involved adjusting reaction conditions such as temperature and catalyst concentration, resulting in a more efficient synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone typically involves the chlorination of 2,6-dichloroacetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves the continuous chlorination process, where 2,6-dichloroacetophenone is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products include various substituted ethanones depending on the nucleophile used.

Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Mécanisme D'action

The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloroacetophenone: A precursor in the synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone.

2,2-Dichloro-1-(4-chlorophenyl)-1-ethanone: A similar compound with a different substitution pattern on the phenyl ring.

2,2-Dichloro-1-(2,4-dichlorophenyl)-1-ethanone: Another chlorinated derivative with different positions of chlorine atoms.

Uniqueness

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

Overview

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone, also known as a chlorinated derivative of acetophenone, has garnered attention for its potential biological activities. The compound's molecular formula is C8H6Cl4O, and it is primarily used as an intermediate in various organic syntheses and industrial applications. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is largely attributed to its ability to interact with specific biomolecular targets. The chlorinated structure allows it to participate in nucleophilic substitution reactions and other chemical transformations. This interaction can lead to the modulation of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain synthesized derivatives demonstrated IC50 values in the low micromolar range against breast and colorectal cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. For example, docking studies suggest that it may effectively bind to targets such as EGFR and MEK1, which are often overexpressed in cancer .

Case Study 1: Antiproliferative Effects

In a study examining the anticancer properties of chlorinated compounds, derivatives of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone were synthesized and tested against various cancer cell lines. The results indicated a strong correlation between the chlorination pattern and the antiproliferative activity. Notably, compounds with multiple chlorine substitutions exhibited enhanced potency compared to their non-chlorinated counterparts .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | EGFR |

| Compound B | 3.5 | MEK1 |

| Compound C | 7.8 | c-MET |

Case Study 2: Enzyme Binding Affinity

Docking studies revealed that 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone derivatives showed favorable binding energies with several kinases involved in tumor growth. The binding affinities were measured using molecular docking simulations:

| Target Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

| c-MET | -9.82 |

These findings suggest that the compound could serve as a lead compound for developing new anticancer agents targeting these pathways .

Research Findings

Recent studies have highlighted the versatility of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone in medicinal chemistry:

- Synthesis and Characterization : The compound can be synthesized through chlorination processes involving 2,6-dichloroacetophenone under controlled conditions.

- Potential Drug Development : Ongoing research aims to explore its use as a precursor in drug development due to its favorable pharmacokinetic properties such as high oral bioavailability and good permeability across biological membranes .

Propriétés

IUPAC Name |

2,2-dichloro-1-(2,6-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQDUAHWJYDXIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.